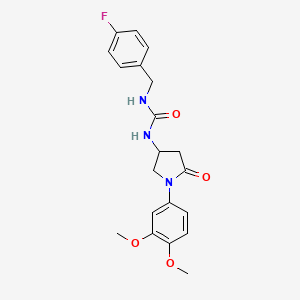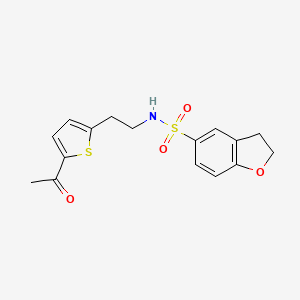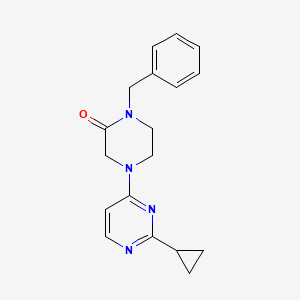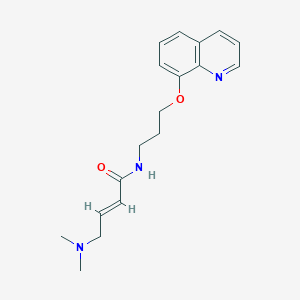
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known by its trade name, TAK-659, and is currently being investigated for its use in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism
Research on compounds targeting orexin receptors, such as selective OX1R antagonists, have been explored for their potential in treating binge eating and possibly other eating disorders with a compulsive component. These compounds modulate feeding, arousal, stress, and drug abuse, indicating a broader application in neuropsychopharmacology (Piccoli et al., 2012).
Crystal Structure Analysis
Studies have focused on the crystal structure of benzoylphenylurea insecticides, revealing insights into the molecular interactions that contribute to their pesticidal activity. This research aids in the understanding of how structural features impact function and stability, which is critical in the design of new agrochemicals (Cho et al., 2015).
Neuropeptide S Antagonist Activity
Compounds with urea functionalities have been synthesized and tested for their antagonist activity against Neuropeptide S (NPS), showing potential for treating disorders related to the NPS system. This highlights the utility of these compounds in developing new therapeutics for neurological conditions (Zhang et al., 2008).
Hydrogen Bonding and Electron Transfer
Research on urea derivatives has also explored their role in electron transfer across hydrogen bonds, indicating applications in materials science and nanotechnology. Understanding these mechanisms is essential for designing molecular electronic devices and sensors (Pichlmaier et al., 2009).
PET Imaging Agents for Cancer
The development of PET imaging agents based on urea derivatives, such as PSMA-based agents for prostate cancer, exemplifies the application of these compounds in diagnostic oncology. These agents enable precise imaging of cancerous tissues, facilitating early diagnosis and treatment planning (Chen et al., 2011).
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-27-17-8-7-16(10-18(17)28-2)24-12-15(9-19(24)25)23-20(26)22-11-13-3-5-14(21)6-4-13/h3-8,10,15H,9,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXFFNCZKVNGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one](/img/structure/B2822899.png)
![1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2822901.png)
![ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2822902.png)


![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)


![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)


![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)